![molecular formula C13H11N5 B3020793 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 35002-78-9](/img/structure/B3020793.png)
2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is not directly mentioned in the literature, related compounds have been synthesized using various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The molecular structure of related compounds such as 2-(pyridin-2-yl)-1H-perimidine has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of structures in medicinal chemistry that exhibit a wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are designed and synthesized for evaluation against various biological targets .
Catalyst-Free Synthesis
The compound is used in a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Directing Group for C–H Amination
2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Synthesis of Pyrimidine Derivatives
The compound is used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
The compound is used in the synthesis of Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate . This derivative is obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
Future Directions
The future directions for the study of “2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the wide range of pharmacological activities exhibited by related compounds , this compound could also be studied for potential biological activities.
Mechanism of Action
Mode of Action
It’s known that pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex i This suggests that 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline might interact with its targets in a similar manner, leading to changes in cellular processes
Biochemical Pathways
Given the potential inhibition of mitochondrial complex i, it’s plausible that this compound could affect pathways related to energy production and cellular respiration . More research is needed to elucidate the exact biochemical pathways influenced by this compound.
Result of Action
Similar compounds have shown various biological activities, such as anti-fibrotic activities
properties
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-6-2-1-5-9(10)12-16-13(18-17-12)11-7-3-4-8-15-11/h1-8H,14H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGVDBMZFWNCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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